molecular formula C17H18N2O5 B13924297 Thalidomide-5'-C4-OH

Thalidomide-5'-C4-OH

Cat. No.: B13924297
M. Wt: 330.33 g/mol
InChI Key: UQVGLTXRDHOFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thalidomide (B1683933) and Derivative Development

Thalidomide was first developed in the 1950s by the German pharmaceutical company Chemie Grünenthal and was initially marketed as a sedative and antiemetic, particularly for morning sickness in pregnant women. nih.govnews-medical.net However, its use led to a devastating medical crisis as thousands of infants were born with severe birth defects, a condition known as phocomelia. sciencemuseum.org.ukacs.org This tragedy led to its withdrawal from the market in 1961 and prompted a significant tightening of drug testing and approval regulations worldwide. sciencemuseum.org.ukacs.org

Despite its dark past, research into thalidomide continued. In the 1960s, it was discovered to be effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy. encyclopedia.pubbritannica.com Later, in the 1990s, its anti-angiogenic and anti-inflammatory properties were uncovered, leading to renewed interest in its potential as a cancer therapy. encyclopedia.pubbritannica.com In 1998, the U.S. Food and Drug Administration (FDA) approved thalidomide for the treatment of multiple myeloma, a type of blood cancer. encyclopedia.pubrarecancernews.com

This revival spurred the development of thalidomide analogs with the aim of enhancing efficacy and reducing adverse effects. encyclopedia.pub This led to the creation of second-generation IMiDs like lenalidomide (B1683929) and pomalidomide (B1683931), which have become mainstays in the treatment of multiple myeloma and other hematological malignancies. ashpublications.orgfrontiersin.org These derivatives, along with others in development, continue to expand the therapeutic applications of IMiDs. acs.org

Overview of IMiD Chemical Space and Structural Modifications

The chemical structure of thalidomide consists of a glutarimide (B196013) ring and a phthaloyl ring. binasss.sa.cr This core scaffold has been the basis for a wide range of structural modifications aimed at optimizing the drug's properties. The development of IMiD derivatives involves altering various positions on these rings to influence their biological activity, including their binding affinity for cereblon and their ability to recruit specific neosubstrates for degradation. acs.orgacs.org

Key structural modifications have focused on the phthaloyl ring, particularly at the C4 and C5 positions. acs.orgsci-hub.se For instance, the addition of an amino group at the C4 position of the phthalimide (B116566) ring in lenalidomide and pomalidomide enhances their potency in degrading the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells. acs.orgrug.nl Other modifications, such as the introduction of a hydroxyl group at the C5 position, can alter the substrate selectivity of the resulting IMiD. nih.gov

The exploration of the IMiD chemical space is an active area of research, with scientists continuously designing and synthesizing new derivatives. acs.org These efforts are guided by an increasing understanding of the structure-activity relationships that govern the interaction between IMiDs, cereblon, and their neosubstrates. acs.org The goal is to create novel compounds with enhanced selectivity for specific protein targets, thereby maximizing therapeutic benefit while minimizing off-target effects. jst.go.jp The use of computational models and advanced synthetic techniques is accelerating the exploration of this diverse chemical landscape. mdpi.com

Significance of Thalidomide-5'-C4-OH within Modern Chemical Biology Research

This compound is a derivative of thalidomide that features a 4-hydroxybutoxy group attached to the 5-position of the phthaloyl ring. nih.gov This specific modification makes it a valuable tool in the field of chemical biology, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). invivochem.comtenovapharma.com

PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein of interest, a ligand that binds to an E3 ubiquitin ligase (like cereblon), and a linker that connects the two. nih.gov By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein. researchgate.netjst.go.jp

This compound serves as a building block for constructing PROTACs. tenovapharma.com The hydroxyl group on the C4-linker provides a convenient point of attachment for connecting a ligand that targets a specific protein of interest. tenovapharma.com The thalidomide portion of the molecule acts as the cereblon-binding ligand, hijacking the CRL4^CRBN^ E3 ligase complex to degrade the targeted protein. invivochem.com This approach allows researchers to selectively degrade proteins that are otherwise difficult to target with traditional inhibitors. jst.go.jp The use of thalidomide derivatives like this compound in PROTAC technology represents a powerful strategy for dissecting protein function and developing novel therapeutics. jst.go.jpresearchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C17H18N2O6
Molecular Weight 346.3 g/mol
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutoxy)isoindole-1,3-dione
CAS Number 2940939-75-1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 5
Complexity 577
XLogP3 0.3
Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutyl)isoindole-1,3-dione

InChI

InChI=1S/C17H18N2O5/c20-8-2-1-3-10-4-5-11-12(9-10)17(24)19(16(11)23)13-6-7-14(21)18-15(13)22/h4-5,9,13,20H,1-3,6-8H2,(H,18,21,22)

InChI Key

UQVGLTXRDHOFAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Thalidomide O C4 Oh

Multi-Step Synthetic Routes for Thalidomide (B1683933) Core Scaffold

The creation of the thalidomide core, which consists of a phthalimide (B116566) ring fused to a glutarimide (B196013) ring, is a well-established process in organic chemistry. A common and cost-effective approach involves a two-step procedure. sci-hub.seacs.org This process typically starts with the reaction of phthalic anhydride (B1165640) and L-glutamic acid. sci-hub.se

In the first step, these starting materials are heated in a solvent such as pyridine (B92270) to form N-phthaloyl-DL-glutamic acid. sci-hub.se This intermediate is then isolated and subjected to a cyclization reaction to form the glutarimide ring. sci-hub.seacs.org The cyclization can be achieved by heating the N-phthaloyl-DL-glutamic acid with a source of ammonia, such as ammonium (B1175870) acetate, in a high-boiling solvent like diphenyl ether. sci-hub.seresearchgate.net Another reported method for the final cyclization step utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) with a catalytic amount of N,N-dimethylaminopyridine (DMAP) in tetrahydrofuran (B95107) (THF), which can produce thalidomide in high yield and purity. researchgate.net These methods provide the foundational racemic thalidomide structure, which serves as the precursor for further derivatization.

Table 1: Representative Two-Step Synthesis of Thalidomide Core

Step Reactants Reagents/Solvents Conditions Product Yield Reference
1 Phthalic anhydride, L-glutamic acid Pyridine 115 °C, 1.5 h N-phthaloyl-DL-glutamic acid 86% sci-hub.se
2 N-phthaloyl-DL-glutamic acid Ammonium acetate, Diphenyl ether 170-175 °C, 45 min Thalidomide 65% sci-hub.se

Strategies for O-C4-Linker Integration and Functionalization

The integration of an O-C4-OH linker onto the thalidomide scaffold is a key step in generating the target compound and related analogs used in PROTAC technology. medchemexpress.commedchemexpress.com This typically involves modifying the phthalimide portion of the molecule, most commonly at the 4- or 5-position. To create an ether linkage (O-linker), a precursor such as 4-hydroxythalidomide or 4-fluorothalidomide is required.

The synthesis often begins with a substituted phthalic anhydride, for instance, 4-nitrophthalic anhydride, which is then condensed with the glutarimide precursor. researchgate.net The nitro group can subsequently be reduced to an amine and converted to a hydroxyl group via a Sandmeyer-type reaction. Alternatively, SNAr (Nucleophilic Aromatic Substitution) reactions are employed, where a halogenated precursor like 4-fluorothalidomide reacts with a linker containing a nucleophile. nih.gov For an O-C4-OH linker, this would involve reacting 4-hydroxythalidomide with a 4-carbon chain bearing a leaving group (e.g., a tosylate or halide) and a protected hydroxyl group, followed by deprotection. Another approach involves the reaction of a halogenated thalidomide with 1,4-butanediol (B3395766) under basic conditions.

While the target compound features an ether-linked alkyl chain, the introduction of linkers onto the thalidomide core frequently utilizes powerful cross-coupling reactions, particularly for creating carbon-carbon bonds. nih.gov These methods are essential for generating a diverse library of analogs. The Sonogashira and Suzuki cross-coupling reactions are prominently used to attach alkyne and aryl tethers, respectively, to halogenated thalidomide precursors. nih.govsmolecule.com

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl halide (e.g., 4-bromothalidomide) and is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst like CuI and a base such as triethylamine (B128534) (Et₃N). nih.govnih.gov

The Suzuki reaction couples an aryl boronic acid or boronic ester with an aryl halide. nih.govnih.gov This reaction also uses a palladium catalyst and a base. These reactions enable the construction of complex analogs with varied linker structures, which can then be further modified. nih.govsmolecule.com

Thalidomide possesses a single stereocenter at the C3 position of the glutarimide ring, which is susceptible to racemization under both physiological and certain reaction conditions due to the acidity of the adjacent proton. libretexts.orgwikipedia.org Preserving the stereochemical integrity of this center is crucial, as the biological activities of the (R)- and (S)-enantiomers can differ significantly. libretexts.org

Significant advances have been made in developing synthetic methods that proceed with high stereofidelity. One key strategy involves modifying the conditions of the Suzuki-Miyaura coupling. It has been demonstrated that replacing traditional alkaline bases with a fluoride (B91410) source, such as sodium fluoride, in the presence of a palladium catalyst, allows the coupling of thalidomide derivatives with boronic acids or trifluoroborates to proceed with complete retention of stereochemistry. nih.govacs.org These anhydrous and milder conditions are reactive enough to ensure high yields but gentle enough to prevent epimerization of the sensitive chiral center. nih.govacs.org Another approach to creating configurationally stable analogs involves introducing substituents at the C4-position of the glutarimide ring itself, which can sterically hinder racemization. acs.org

Table 2: Stereoretentive Suzuki-Miyaura Coupling

Substrate Coupling Partner Catalyst/Reagents Key Feature Outcome Reference
(S)-4-Bromothalidomide (99% ee) Potassium trifluoro(vinyl)borate Pd catalyst, NaF, t-Bu3P·HBF4 Fluoride source instead of alkali base Complete conversion to (S)-4-vinylthalidomide with 99% ee (complete retention) nih.govacs.org

Cross-Coupling Reactions for Alkyne and Aryl Tether Introduction

Advanced Chemical Transformations for Analog Generation

Once a functionalized thalidomide derivative is synthesized, it can undergo further chemical transformations to generate a diverse library of analogs. These advanced modifications are critical for structure-activity relationship (SAR) studies.

A common transformation is the reduction of an alkyne group, introduced via a Sonogashira coupling, to the corresponding alkane. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂), effectively converting a rigid alkyne tether into a more flexible alkyl linker. smolecule.comresearchgate.net

Furthermore, the terminal functional group of the linker, such as the hydroxyl group in Thalidomide-5'-C4-OH, serves as a handle for further derivatization. It can be converted to an azide (B81097) for use in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or it can be activated for coupling with other molecules of interest. smolecule.com Other transformations include Buchwald-Hartwig cross-coupling reactions to form N-aryl linkages on the phthalimide ring. researchgate.net These varied chemical strategies allow for the systematic modification of the linker and the thalidomide core to fine-tune the properties of the final compound.

Molecular Mechanisms of Action Via E3 Ubiquitin Ligase Modulation

Interaction with Cereblon (CRBN) as an E3 Ligase Ligand

Thalidomide-5-OH, a primary metabolite of thalidomide (B1683933) formed by cytochrome P450 enzymes, directly binds to Cereblon (CRBN). nih.govnih.govembopress.orgnih.gov CRBN serves as the substrate receptor for the CRL4 E3 ubiquitin ligase complex. rsc.orgnih.govniph.go.jp The binding of small molecules like thalidomide and its derivatives occurs within a highly conserved tri-tryptophan pocket in the thalidomide-binding domain (TBD) of CRBN. biochempeg.comnih.gov The interaction of 5-hydroxythalidomide (B1239145) with CRBN is crucial for its subsequent biological effects, as it modulates the ligase's activity. nih.govembopress.org Structural studies have shown that an additional hydroxy group on the molecule, as seen in (S)-5-hydroxythalidomide, can enhance the formation of the neosubstrate-CRBN complex through a hydrogen bond with the H353 residue in CRBN. nih.gov

Formation of Neosubstrate Complexes with CRBN-CRL4

Upon binding to CRBN, Thalidomide-5-OH acts as a "molecular glue," modifying the surface of CRBN to create a new interface for protein-protein interactions. biochempeg.comnih.gov This altered surface allows CRBN to recognize and bind to proteins that are not its natural substrates, referred to as "neosubstrates." rsc.orgnih.govresearchgate.net

Research has identified the promyelocytic leukemia zinc finger (PLZF) protein, also known as ZBTB16, as a key neosubstrate whose degradation is induced by Thalidomide-5-OH. nih.govnih.govembopress.org Another identified neosubstrate is Sal-like protein 4 (SALL4). nih.govmdpi.com The binding of these neosubstrates to the CRBN-CRL4 complex is entirely dependent on the presence of the small molecule modulator. nih.govnih.gov Specifically, the degradation of PLZF by the CRL4-CRBN complex occurs in the presence of thalidomide, its derivatives, or 5-hydroxythalidomide. nih.govembopress.org

Induced Proximity for Substrate Ubiquitination

The formation of the ternary complex—comprising the neosubstrate (e.g., PLZF), Thalidomide-5-OH, and the CRL4-CRBN E3 ligase—is a classic example of induced proximity. biochempeg.comnih.gov This process brings the neosubstrate into close proximity with the E3 ligase machinery. The CRL4-CRBN complex, which includes Cullin 4 (CUL4), Damaged DNA-Binding Protein 1 (DDB1), and Ring-Box 1 (RBX1), can then efficiently catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the captured neosubstrate. rsc.orgnih.govniph.go.jp The degradation of PLZF is dependent on its conserved first and third zinc finger domains, which are necessary for the thalidomide-dependent interaction with CRBN. nih.govnih.govembopress.org

Proteasomal Degradation Pathways Initiated by Thalidomide-5-OH Binding

Once a neosubstrate is polyubiquitinated, it is marked for destruction by the cell's primary protein degradation machinery, the 26S proteasome. nih.govacs.org The binding of Thalidomide-5-OH to CRBN initiates this cascade, leading to the degradation of specific targets like PLZF and SALL4. nih.govembopress.orgmdpi.com The degradation of PLZF has been observed in chicken embryos following treatment with Thalidomide-5-OH. nih.govembopress.org This targeted protein degradation is the ultimate outcome of the molecular glue mechanism, resulting in the depletion of the neosubstrate protein and subsequent downstream biological effects. nih.govnih.gov

Comparative Analysis of CRBN-Binding Specificity Across Thalidomide Derivatives

A critical aspect of thalidomide and its derivatives is that they confer distinct substrate specificities to CRBN. nih.govjst.go.jp While thalidomide itself is known to induce the degradation of the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), its metabolite, Thalidomide-5-OH, shows a different degradation profile. nih.govnih.govmdpi.com

Thalidomide-5-OH induces the degradation of PLZF and SALL4, but not IKZF1. nih.govembopress.orgmdpi.com In contrast, thalidomide itself can induce the degradation of IKZF1. mdpi.com This demonstrates that even a slight modification, such as the hydroxylation of the parent compound, can significantly alter the repertoire of neosubstrates recruited to the CRBN complex. nih.govnih.gov For instance, studies have shown that while lenalidomide (B1683929) is effective at degrading Casein Kinase 1α (CK1α), thalidomide and pomalidomide (B1683931) have little effect on this particular substrate. nih.govjst.go.jp This highlights how different solvent-exposed moieties on the derivatives influence neosubstrate binding. nih.gov

The data indicates that Thalidomide-5-OH is more efficient at degrading SALL4 than unmodified thalidomide. mdpi.com This differential specificity is crucial as the degradation of different neosubstrates is linked to different biological outcomes. nih.govjst.go.jp

Table 1: Comparative Neosubstrate Degradation Profile

Compound IKZF1 Degradation SALL4 Degradation PLZF Degradation
Thalidomide Yes Yes Yes
Thalidomide-5-OH No Yes Yes
Lenalidomide Yes Yes Yes
Pomalidomide Yes Yes Yes

Data sourced from multiple studies. nih.govembopress.orgnih.govmdpi.com This table provides a simplified overview; the efficiency of degradation can vary.

Structure Activity Relationship Sar Studies for Targeted Protein Degradation

Influence of Linker Length and Chemical Composition on CRBN Affinity

The linker component of a PROTAC is a critical determinant of its ability to form a stable ternary complex between the E3 ligase and the protein of interest (POI). In the context of thalidomide-based degraders, the point of linker attachment and its composition are crucial for maintaining high-affinity binding to CRBN.

While the phthalimide (B116566) ring of thalidomide (B1683933) is generally considered solvent-exposed and more tolerant to the attachment of linkers, modifications to the glutarimide (B196013) ring must be approached with caution as this moiety is essential for CRBN engagement. acs.orgd-nb.infonih.gov The compound Thalidomide-5'-C4-OH features a four-carbon aliphatic linker attached to the 5'-position of the glutarimide ring. Research into thalidomide analogs has shown that this region can be modified for the purpose of creating PROTACs. For instance, a metabolite, 5'-hydroxythalidomide, which features a hydroxyl group on the glutarimide ring, is known to be biologically active, suggesting that this part of the molecule is accessible. nih.gov

The chemical nature of the linker itself also governs the properties of the PROTAC. Studies have utilized both rigid linkers, such as those containing alkyne groups, and more flexible alkyl chains to connect the thalidomide moiety to the POI ligand. frontiersin.org The optimal linker length and rigidity are highly dependent on the specific POI, as it dictates the spatial orientation and proximity between the E3 ligase and the target, which is essential for efficient ubiquitination. mdpi.com For example, CRBN-based PROTACs targeting Aurora-A kinase demonstrated variable efficacy directly correlated with the linker length. mdpi.com While large substituents can be added to the phthalimide ring without adversely affecting CRBN binding affinity, modifications on the glutarimide ring require careful consideration to avoid steric clashes that would disrupt the key interactions necessary for binding. nih.govresearchgate.net

Table 1: General Principles of Linker Design for CRBN-based PROTACs

Linker CharacteristicInfluence on PROTAC ActivityExample/Note
Attachment PointCritically affects CRBN binding. The phthalimide ring is generally preferred as it is solvent-exposed.This compound has a linker on the glutarimide ring, a less common but viable attachment site.
LengthDetermines the ability to form a productive ternary complex. Optimal length is target-dependent.Both excessively short and long linkers can disrupt the necessary protein-protein interactions, reducing efficacy. mdpi.com
CompositionImpacts flexibility, solubility, and cell permeability.Flexible alkyl chains and more rigid alkyne-containing linkers have been successfully used. frontiersin.org

Effects of Terminal Functionality (e.g., Hydroxyl) on PROTAC Potency

The terminal functional group of the linker serves as the chemical handle for conjugation to a ligand for the POI, but it can also directly influence the molecule's interaction with the E3 ligase complex. The terminal hydroxyl (-OH) group in this compound is a prime example of a functionality that can enhance potency.

Research on thalidomide metabolites has provided significant insights in this area. For instance, 5-hydroxythalidomide (B1239145), a metabolite hydroxylated on the phthalimide ring, induces the degradation of the neosubstrate SALL4 more strongly than the parent thalidomide. rsc.org Structural analysis revealed that this enhanced activity is due to the hydroxyl group forming an additional water-mediated hydrogen bond with the His353 residue of CRBN, which strengthens the binding affinity. rsc.orgnih.gov This finding suggests that a strategically placed hydroxyl group, such as the one on the C4 linker of this compound, can contribute favorably to the stability of the CRBN-ligand interaction, thereby increasing PROTAC potency.

Beyond direct interactions, the terminal hydroxyl group is a versatile functional handle for the synthesis of PROTACs. It allows for straightforward conjugation to POI ligands using common chemical reactions, such as Mitsunobu or etherification reactions, to complete the heterobifunctional molecule. frontiersin.org

Table 2: Impact of Hydroxyl Functionality on CRBN Ligand Activity

CompoundLocation of -OHEffect on ActivityMechanism
5-hydroxythalidomidePhthalimide RingIncreased degradation of neosubstrate SALL4. rsc.orgnih.govForms additional water-mediated hydrogen bond with CRBN (His353), increasing binding affinity. rsc.org
This compoundEnd of C4 Linker on Glutarimide RingPotential for enhanced CRBN binding; serves as a key conjugation point for PROTAC synthesis. tenovapharma.comPotential for additional H-bonding; provides a site for attachment of a POI ligand.

Impact of Phthaloyl Ring Substitutions on Molecular Interactions

The phthaloyl (phthalimide) ring of thalidomide and its analogs is a key determinant of neosubstrate specificity. acs.orgnih.gov While the glutarimide moiety anchors the molecule to CRBN, the phthaloyl ring is solvent-facing and forms part of the binding interface that recruits specific target proteins for degradation. acs.orgd-nb.infonih.gov this compound possesses the unsubstituted phthaloyl ring of the parent thalidomide.

The nature of the substituent on this ring dramatically alters the degradation profile of the molecule. Thalidomide itself is a less efficient degrader of the transcription factors IKZF1 and IKZF3 compared to its analogs, lenalidomide (B1683929) and pomalidomide (B1683931). nih.gov The key difference lies in the C4 position of the phthaloyl ring. Lenalidomide and pomalidomide possess an amino group at this position, which is crucial for the recruitment and subsequent degradation of IKZF1 and IKZF3. acs.orgnih.gov This amino group is thought to form direct interactions with the neosubstrate. nih.gov

Conversely, the absence of this amino group in thalidomide leads to a different set of degradable neosubstrates, such as SALL4, which is implicated in thalidomide's teratogenic effects. nih.gov Further modifications have led to the development of Cereblon E3 Ligase Modulators (CELMoDs) with unique specificities. d-nb.infochemrxiv.org For example, the compound CC-885 has a more complex substitution on the phthaloyl ring, leading to the degradation of a different profile of proteins. chemrxiv.org This highlights that the surface presented by the phthaloyl ring in the CRBN-ligand complex is a critical hotspot for mediating protein-protein interactions with neosubstrates.

Table 3: Influence of Phthaloyl Ring Substitutions on Neosubstrate Degradation

CompoundSubstitution at Phthaloyl C4-PositionPrimary Neosubstrates DegradedReference
Thalidomide-H (unsubstituted)SALL4, PLZF nih.govnih.gov
Lenalidomide-NH₂IKZF1, IKZF3, CK1α acs.orgd-nb.infonih.gov
Pomalidomide-NH₂ (and C=O on phthaloyl ring)IKZF1, IKZF3 acs.orgnih.gov

Role of Glutarimide Ring Modifications and Stereochemistry

The glutarimide ring is the essential pharmacophore for CRBN binding. acs.orgresearchgate.net It occupies a hydrophobic pocket in CRBN lined by three tryptophan residues, and its carbonyl groups and ring amide form critical hydrogen bonds with the protein backbone. acs.orgnih.govbinasss.sa.cr Consequently, modifications to this ring are highly constrained. For instance, alkylating the glutarimide nitrogen completely abolishes CRBN binding, and such molecules are often used as negative controls in experiments. frontiersin.org The attachment of the C4-OH linker at the 5'-position of the glutarimide ring in this compound is a modification that must preserve the fundamental binding interactions. The existence of the active metabolite 5'-hydroxythalidomide supports the viability of substitution at this position. nih.gov

A critical aspect of the glutarimide ring is its stereochemistry. The C3 position is a chiral center, and thalidomide exists as (S) and (R) enantiomers. CRBN binds these enantiomers with different affinities and in distinct conformations. researchgate.net The (S)-enantiomer binds to CRBN with an approximately 10-fold greater affinity than the (R)-enantiomer. researchgate.netnih.gov As a result, the protein degradation effects mediated by CRBN are primarily driven by the (S)-isomer. researchgate.netnih.gov Structural studies show that upon binding CRBN, the glutarimide ring of (S)-thalidomide adopts a relaxed, puckered conformation, whereas the (R)-enantiomer is forced into a more strained, twisted conformation. researchgate.netresearchgate.net This stereospecificity is a crucial consideration in the design of thalidomide-based degraders, as most synthetic routes produce a racemic mixture, meaning a significant portion of the material may be the less active (R)-isomer. researchgate.net

Table 4: Impact of Glutarimide Ring Stereochemistry on CRBN Binding

Characteristic(S)-Enantiomer(R)-EnantiomerReference
CRBN Binding AffinityHigh (~10-fold stronger)Low researchgate.netnih.gov
Degradation ActivityPotentWeak nih.gov
Bound ConformationRelaxed, C4-endo puckeredStrained, twisted researchgate.net

Cellular and Sub Cellular Biological Activities

Modulation of Immune Responses at the Cellular Level

While the parent compound, thalidomide (B1683933), and its well-known analogs like lenalidomide (B1683929) and pomalidomide (B1683931) are recognized for their potent immunomodulatory activities, specific data detailing the direct effects of 5-hydroxythalidomide (B1239145) on the cellular components of the immune system are not extensively documented in the reviewed scientific literature. ontosight.ainih.govrsc.orgdrugbank.com Research has largely concentrated on its role in neosubstrate degradation and anti-angiogenic effects. Pomalidomide, an amino analog of thalidomide, is noted to be significantly more potent as an immunomodulatory agent than thalidomide itself. nih.gov The immunomodulatory profile of 5-hydroxythalidomide is an area that warrants further specific investigation to distinguish its activities from the parent compound.

Inhibition of Pro-inflammatory Cytokine Expression (e.g., TNF-α) Pathways in Cell Lines

Thalidomide is widely known for its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. rsc.orgdrugbank.com This activity is a cornerstone of its anti-inflammatory and immunomodulatory effects. However, studies focusing specifically on the capacity of the 5-hydroxythalidomide metabolite to inhibit TNF-α expression in various cell lines are limited.

Antiproliferative Effects on Select Cancer Cell Lines (In Vitro)

Studies have demonstrated that 5-hydroxythalidomide possesses direct antiproliferative properties against several human cancer cell lines, and its formation appears to be a crucial step for the antitumor activity of thalidomide. nih.gov In contrast to its parent compound, which often shows weak effects, 5-hydroxythalidomide exhibits marked growth inhibition.

In one study, the in vitro antitumor activities of thalidomide enantiomers and their 5-hydroxy metabolites were evaluated against various cancer cell lines. The results indicated that 5-hydroxythalidomide had significant anti-proliferative effects on KB (oral cancer) and MCF-7 (breast cancer) cells. nih.gov Furthermore, it was found to markedly inhibit the growth of multiple myeloma cell lines, while thalidomide itself only demonstrated weak antitumor activity. nih.gov These findings strongly suggest that the metabolism of thalidomide to 5-hydroxythalidomide is a key activation step for its direct anticancer effects. nih.gov

CompoundCell LineEffectReference
5-HydroxythalidomideKB (Oral Cancer)Anti-proliferative effect nih.gov
5-HydroxythalidomideMCF-7 (Breast Cancer)Anti-proliferative effect nih.gov
5-HydroxythalidomideMultiple MyelomaMarked growth inhibition nih.gov
ThalidomideMultiple MyelomaWeak antitumor activity nih.gov

Angiogenesis Modulation at the Molecular and Cellular Level

The anti-angiogenic properties of thalidomide are a critical component of its therapeutic action, particularly in oncology. Research indicates that its metabolite, 5-hydroxythalidomide, contributes to this activity, although reports on its potency vary.

One study found that 5-hydroxythalidomide possesses moderate anti-angiogenic activity in a human umbilical vein endothelial cell (HUVEC) assay. researchgate.net However, other research evaluating the ability of compounds to inhibit vascular sprout formation determined that both enantiomers of 5-hydroxythalidomide had only weak inhibitory activity. nih.govresearchgate.net The mechanism may be linked to its further metabolism by cytochrome P450 enzymes. It has been shown that 5-hydroxythalidomide is metabolized by P450 2J2, and this process could be involved in generating reactive intermediates that contribute to the anti-angiogenic effect. nih.govacs.org A different hydroxylated analog, 4-hydroxythalidomide, was found to have weak anti-angiogenic activity, with an average inhibition of vessel density of 14% at a concentration of 100 μg. selleckchem.com

Identification of Neosubstrate Proteins Involved in Cellular Pathways

A groundbreaking discovery in understanding the mechanism of thalidomide and its derivatives was the identification of Cereblon (CRBN) as their primary target. mdpi.com These molecules act as "molecular glues," binding to CRBN, a component of the CUL4 E3 ubiquitin ligase complex, and altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific proteins known as neosubstrates. embopress.orgjst.go.jpnih.gov

The metabolite 5-hydroxythalidomide has a distinct and highly specific neosubstrate profile that differs from its parent compound and other thalidomide analogs.

Degradation of SALL4 and PLZF: 5-hydroxythalidomide effectively induces the CRBN-dependent degradation of the transcription factors Sal-like protein 4 (SALL4) and promyelocytic leukaemia zinc finger (PLZF). embopress.orgnih.govnih.gov In fact, 5-hydroxythalidomide is more potent at inducing the degradation of SALL4 than thalidomide itself. mdpi.comnih.gov Structural studies have revealed that the additional hydroxyl group on the phthalimide (B116566) ring of 5-hydroxythalidomide forms a water-mediated hydrogen bond with the CRBN protein, which enhances the stability of the CRBN-SALL4 complex and leads to more efficient degradation. nih.goviucr.org

No Degradation of IKZF1: Crucially, unlike thalidomide and its immunomodulatory analogs (IMiDs) such as lenalidomide, 5-hydroxythalidomide does not induce the degradation of the lymphoid transcription factor Ikaros (IKZF1). embopress.orgnih.goviucr.org The degradation of IKZF1 is central to the anti-myeloma and immunomodulatory effects of IMiDs. This specific difference in neosubstrate activity highlights how metabolism can fundamentally alter the biological effects of the parent drug.

Other Neosubstrates: 5-hydroxythalidomide also does not induce the degradation of other known thalidomide-dependent neosubstrates like Casein kinase 1α (CK1α) and ZFP91. nih.gov

This highly selective degradation profile, particularly the potent targeting of SALL4 and PLZF, is strongly implicated in the teratogenic side effects of thalidomide. embopress.orgjst.go.jpkarger.com

Neosubstrate ProteinEffect of 5-HydroxythalidomideComparison with ThalidomideAssociated Biological EffectReference
SALL4Strongly induces degradationMore potent than thalidomideTeratogenicity mdpi.comembopress.orgjst.go.jpnih.gov
PLZFInduces degradationDegradation observedTeratogenicity embopress.orgnih.govnih.gov
IKZF1No degradationThalidomide induces degradationAnti-myeloma / Immunomodulation embopress.orgnih.goviucr.org
CK1αNo degradationThalidomide induces degradationMyelodysplastic Syndrome (5q-) nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations of Thalidomide-O-C4-OH with CRBN

Molecular docking simulations are pivotal in elucidating the binding interactions between a ligand and its protein target. In the case of Thalidomide-5'-O-C4-OH, these simulations provide a detailed view of its engagement with Cereblon (CRBN), a crucial component of the CRL4-CRBN E3 ubiquitin ligase complex. sci-hub.sechemrxiv.org

The foundational interaction of thalidomide (B1683933) and its derivatives with CRBN is centered around the glutarimide (B196013) ring, which fits into a hydrophobic pocket. nih.govacs.org This pocket is notably formed by three tryptophan residues (the "tri-Trp pocket"). researchgate.netnih.gov The carbonyl groups and the amide of the glutarimide ring form critical hydrogen bonds with the protein backbone. nih.govacs.org Specifically, interactions with residues such as Trp382 are key for anchoring the molecule. researchgate.net

For Thalidomide-5'-O-C4-OH, the core thalidomide scaffold maintains these essential interactions. The 5'-O-C4-OH extension, a 4-hydroxybutoxy group attached to the phthalimide (B116566) ring, is oriented towards the solvent-exposed region of the CRBN surface. researchgate.net This positioning is significant as it allows for the attachment of linkers and warheads in the design of Proteolysis Targeting Chimeras (PROTACs) without disrupting the primary binding to CRBN. medchemexpress.comglpbio.com

Table 1: Key Predicted Interactions between Thalidomide-5'-O-C4-OH and CRBN

Interacting Ligand MoietyCRBN Residue(s)Type of Interaction
Glutarimide RingTrp380, Trp386, Trp400Hydrophobic Interactions
Glutarimide Carbonyls & AmideHis380, Trp382Hydrogen Bonding
Phthalimide RingSolvent ExposedPotential for linker attachment

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net For thalidomide analogs, QSAR studies are instrumental in designing new derivatives with enhanced potency and selectivity.

QSAR models for thalidomide derivatives often consider a range of physicochemical descriptors. researchgate.net These can include electronic properties (like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), steric factors, and hydrophobicity (logP). researchgate.net By analyzing these descriptors across a series of analogs, it's possible to build predictive models that guide the synthesis of new compounds.

In the context of Thalidomide-5'-C4-OH, QSAR can be applied to optimize the linker attached to the hydroxyl group. For instance, models could predict how linker length and composition affect the formation of a stable ternary complex between CRBN, the PROTAC, and a target protein. Studies have shown that even minor modifications to the solvent-exposed parts of the thalidomide scaffold can significantly alter neosubstrate specificity and degradation efficiency. acs.org

Prediction of Binding Modes and Conformational Changes of the Ligand-Receptor Complex

Computational methods, particularly molecular dynamics (MD) simulations, are employed to predict the binding modes and conformational changes of the Thalidomide-5'-O-C4-OH-CRBN complex. nih.govscielo.org.za While docking provides a static snapshot, MD simulations offer a dynamic view of the interactions over time, revealing the flexibility of both the ligand and the protein. sci-hub.se

Upon binding of Thalidomide-5'-O-C4-OH, the CRBN protein can undergo subtle conformational adjustments to accommodate the ligand snugly within its binding pocket. The glutarimide moiety's interactions within the tri-Trp pocket are generally stable. researchgate.net The key dynamic aspect involves the 5'-O-C4-OH linker. Its flexibility allows it to adopt various conformations, which is a critical feature for its role in PROTACs, enabling it to effectively "reach" and present the attached warhead to a target protein.

MD simulations can also predict the stability of the ternary complex formed when a target protein is recruited. The simulations can reveal how the linker influences the protein-protein interface between CRBN and the neosubstrate, which is crucial for efficient ubiquitination and subsequent degradation. researchgate.net

Rational Design Principles for Novel Thalidomide-Derived Degrader Building Blocks

The knowledge gained from computational studies provides a strong foundation for the rational design of novel thalidomide-derived degrader building blocks. chemrxiv.orgnih.gov Several key principles have emerged:

Preservation of the Core Binding Motif: The glutarimide ring is essential for CRBN binding and must be conserved. sci-hub.senih.gov Modifications to this part of the molecule are generally detrimental to its primary function.

Strategic Placement of Linker Attachment Points: The solvent-exposed phthalimide ring is the ideal position for linker attachment. researchgate.net The 5-position, as in Thalidomide-5'-O-C4-OH, is a well-established exit vector for this purpose. glpbio.com

Linker Optimization: The nature, length, and rigidity of the linker are critical for the efficacy of the resulting PROTAC. explorationpub.com "Click chemistry" approaches are often used to create libraries of PROTACs with diverse linkers for screening. explorationpub.com

Modulation of Neosubstrate Specificity: Subtle modifications to the thalidomide scaffold can alter the surface of the CRBN-ligand complex, thereby influencing which proteins are recruited for degradation. acs.org For example, the addition of an amino group at the C4 position of the phthaloyl ring can enhance the degradation of certain transcription factors. acs.orgunimelb.edu.au

By integrating these computational approaches, researchers can accelerate the discovery and optimization of novel thalidomide-based degraders for therapeutic applications.

Future Directions and Research Opportunities

Exploration of Diverse Linker Chemistries for PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation. These molecules are composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. Thalidomide-based ligands are frequently used to engage the CRBN E3 ligase. selleck.co.jp

The linker itself is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Thalidomide-5'-C4-OH provides a foundational structure with a hydroxyl group that can be readily modified to explore a wide array of linker chemistries. tenovapharma.com Future research will likely focus on synthesizing a diverse library of linkers attached to the this compound core. This includes varying linker length, rigidity, and composition (e.g., alkyl chains, polyethylene (B3416737) glycol (PEG) units). selleck.co.jptargetmol.com The goal is to optimize the spatial orientation and interactions within the ternary complex to enhance degradation efficiency and selectivity for specific target proteins.

Table 1: Examples of Functionalized Linkers for PROTAC Synthesis

Linker TypeFunctional GroupPotential Application
Alkyl/EtherCarboxylic acidConjugation to amine-containing protein ligands
PEG-basedAzide (B81097)"Click" chemistry reactions for efficient PROTAC assembly
Alkyl ChainAmineFormation of amide bonds with carboxylic acid-containing ligands

This table illustrates the types of chemical functionalities that can be incorporated into linkers attached to a thalidomide (B1683933) core for PROTAC development.

Advanced Synthetic Methodologies for Complex Thalidomide-O-C4-OH Analogs

The development of novel and efficient synthetic routes is crucial for generating a diverse range of Thalidomide-O-C4-OH analogs. While methods for synthesizing thalidomide and its derivatives exist, including solid-phase synthesis and microwave-assisted one-pot reactions, creating more complex analogs with precise stereochemistry and functional group placement remains a challenge. nih.govresearchgate.netekb.eg

Future research will likely focus on developing advanced synthetic strategies that allow for the late-stage functionalization of the Thalidomide-O-C4-OH scaffold. This could involve the use of novel catalytic methods to introduce a variety of chemical moieties at different positions on both the phthalimide (B116566) and glutarimide (B196013) rings. encyclopedia.pub Such advancements would enable the rapid generation of analog libraries for screening and structure-activity relationship (SAR) studies, accelerating the discovery of next-generation protein degraders with improved properties.

Deeper Elucidation of CRBN Neosubstrate Selectivity and Specificity

A key aspect of thalidomide and its derivatives is their ability to induce the degradation of "neosubstrates," proteins that are not normally targeted by CRBN. rsc.orgembopress.org This alteration of substrate specificity is the basis for their therapeutic effects. rsc.org Different thalidomide analogs can induce the degradation of different sets of neosubstrates. embopress.orgnih.gov For example, lenalidomide (B1683929) is more potent at degrading Ikaros and Aiolos compared to thalidomide. nih.gov

Understanding how the structure of this compound and its derivatives influences neosubstrate selectivity is a critical area of future research. This will involve a combination of structural biology, proteomics, and cellular assays to map the interactions between the thalidomide analog, CRBN, and various neosubstrates. By systematically modifying the linker and other parts of the this compound molecule, researchers can aim to develop degraders that are highly specific for a single neosubstrate or, conversely, have a desired polypharmacology. This could lead to therapies with improved efficacy and reduced off-target effects.

Investigation of Cross-Species Differences in Molecular Interactions

The therapeutic and teratogenic effects of thalidomide are known to be species-specific. oatext.com These differences are attributed to subtle variations in the amino acid sequence of CRBN between species. nih.govoatext.com For instance, key amino acid differences in the thalidomide-binding domain of CRBN exist between humans and mice. oatext.com

It is crucial to investigate how these cross-species differences impact the binding and activity of this compound and its PROTAC derivatives. Comparative studies using human, mouse, and other species' CRBN proteins will be essential to understand how these variations affect ternary complex formation and neosubstrate degradation. nih.gov This knowledge is vital for the preclinical evaluation of new degraders and for translating findings from animal models to human clinical trials.

Table 2: Key Amino Acid Differences in the CRBN Thalidomide-Binding Domain

Human CRBN ResidueMouse CRBN ResiduePotential Impact
Cys366Ser369May alter local protein structure.
Glu377Val380Could affect electrostatic interactions.
Val388Ile391May influence hydrophobic interactions with the ligand.

This table highlights known amino acid variations between human and mouse CRBN that could influence the binding of thalidomide analogs. oatext.com

Development of Orthogonal Chemical Probes for CRBN Pathway Interrogation

Chemical probes are small molecules used to study the function of proteins and biological pathways. nih.gov Developing orthogonal chemical probes based on the this compound scaffold will be invaluable for dissecting the intricacies of the CRBN pathway. These probes could be designed to be highly selective for CRBN, with minimal off-target effects, and could incorporate functionalities for visualization (e.g., fluorescent tags) or for identifying interacting proteins (e.g., photo-affinity labels). researchgate.netescholarship.org

By creating a set of well-characterized, structurally distinct probes derived from this compound, researchers can more confidently attribute observed biological effects to the modulation of CRBN. nih.gov These tools will be instrumental in identifying new neosubstrates, understanding the downstream consequences of their degradation, and exploring the role of CRBN in various physiological and pathological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.